methyl {4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate
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Overview
Description
Methyl {4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate is a complex organic compound featuring a thiazole and benzimidazole moiety. These heterocyclic structures are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl {4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with thiazole compounds under controlled conditions. The reaction may require catalysts such as pyridine and solvents like dioxane .
Industrial Production Methods: Industrial production of this compound can be scaled up using batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial in large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl {4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets enzymes and proteins involved in cell division and metabolism.
Pathways Involved: The compound can inhibit the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a similar structure.
Uniqueness: Methyl {4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate is unique due to its combined thiazole and benzimidazole structure, which imparts a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H14N2O4S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 2-[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C19H14N2O4S/c1-24-17(22)11-25-13-8-6-12(7-9-13)10-16-18(23)21-15-5-3-2-4-14(15)20-19(21)26-16/h2-10H,11H2,1H3/b16-10- |
InChI Key |
DJJQNKBLKYIWHC-YBEGLDIGSA-N |
Isomeric SMILES |
COC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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